molecular formula C13H23NO9 B605481 Amino-Tri-(carboxyethoxymethyl)-methane

Amino-Tri-(carboxyethoxymethyl)-methane

Numéro de catalogue: B605481
Poids moléculaire: 337.32 g/mol
Clé InChI: PZOSHMSOMAHCEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-Tri-(carboxyethoxymethyl)-methane is a PEG derivative containing an amino group with three terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Propriétés

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOSHMSOMAHCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Amino-Tri-(carboxyethoxymethyl)-methane, a crucial branched linker molecule utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic pathway from readily available starting materials, outlines optimized experimental protocols for both the synthesis of the triester intermediate and its subsequent hydrolysis to the final active compound, and describes robust purification and characterization methods. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a trifunctional molecule featuring a central tertiary amine core from which three carboxylic acid-terminated arms radiate. This unique architecture provides a versatile platform for the attachment of multiple molecular entities, making it an invaluable tool in the field of bioconjugation and drug delivery. Its application as a linker in ADCs and PROTACs allows for precise control over drug-to-antibody ratios and the spatial orientation of linked molecules, significantly impacting the efficacy and pharmacokinetic properties of these targeted therapies.

This guide presents a reliable two-step synthetic route commencing with the readily available and inexpensive starting material, tris(hydroxymethyl)aminomethane (Tris). The synthesis proceeds via a triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin, which is subsequently hydrolyzed to yield the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Michael Addition. A base-catalyzed Michael addition of tris(hydroxymethyl)aminomethane to ethyl acrylate (B77674) to form the triethyl ester intermediate, Tris<2-(ethoxycarbonyl)ethyl>amin.

  • Step 2: Hydrolysis. Acid- or base-catalyzed hydrolysis of the triethyl ester to yield the final product, this compound.

Synthesis_Pathway A Tris(hydroxymethyl)aminomethane C Tris<2-(ethoxycarbonyl)ethyl>amin (Triethyl Ester Intermediate) A->C  Michael Addition (Base Catalyst, e.g., DABCO) B Ethyl Acrylate B->C D This compound (Final Product) C->D  Hydrolysis (Acid or Base)

Experimental Protocols

Synthesis of Tris<2-(ethoxycarbonyl)ethyl>amin (Triethyl Ester Intermediate)

This protocol is adapted from a general procedure for the synthesis of ester derivatives of amines via Michael addition.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tris(hydroxymethyl)aminomethane (1.0 eq) and DABCO (0.1 eq) in methanol.

  • To this stirred solution, add ethyl acrylate (3.3 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in chloroform and wash with distilled water (3 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to yield pure Tris<2-(ethoxycarbonyl)ethyl>amin as a yellowish liquid.

Synthesis of this compound (Hydrolysis)

This protocol outlines a general procedure for the hydrolysis of esters to carboxylic acids.

Materials:

  • Tris<2-(ethoxycarbonyl)ethyl>amin

  • Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution

  • Distilled water

Procedure (Acid Hydrolysis):

  • To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add a solution of concentrated hydrochloric acid (excess) in water.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the water and excess hydrochloric acid under reduced pressure to yield the crude hydrochloride salt of the product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Procedure (Base Hydrolysis):

  • To a round-bottom flask containing Tris<2-(ethoxycarbonyl)ethyl>amin (1.0 eq), add an aqueous solution of sodium hydroxide (e.g., 2 M, excess).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediate.

Table 1: Synthesis Parameters and Yields

Stability and Degradation Profile of Amino-Tri-(carboxyethoxymethyl)-methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of Amino-Tri-(carboxyethoxymethyl)-methane. Due to the novelty of this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to predict its behavior under various stress conditions. The primary anticipated degradation pathways include hydrolysis of the ester functionalities, oxidation of the tertiary amine, and potential photodegradation. This document outlines detailed experimental protocols for confirming these predicted pathways and for establishing a comprehensive stability profile, which is a critical component of regulatory submissions and for ensuring product quality and safety.

Introduction

This compound, a tri-ester derivative of a central amino-methane core, possesses functional groups that are susceptible to degradation. Understanding the stability of this molecule is paramount for its application in pharmaceutical development, where chemical integrity directly impacts efficacy and safety. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods, formulation strategies, and appropriate storage conditions.[1][2] This guide will explore the likely degradation mechanisms based on its chemical structure and provide a framework for systematic stability testing.

Predicted Degradation Pathways

Based on the structure of this compound, three primary degradation pathways are anticipated: hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The presence of three carboxyethyl ester groups makes hydrolysis the most probable degradation pathway. This reaction can be catalyzed by either acid or base.[3][4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester linkages are expected to hydrolyze, yielding the corresponding carboxylic acid (Amino-Tri-(carboxymethyl)-methane) and ethanol. This reaction is typically reversible.[3][5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester groups will undergo irreversible hydrolysis to form the carboxylate salt and ethanol.[3][4][6]

Oxidative Degradation

The tertiary amine center of the molecule is a potential site for oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of an N-oxide derivative. Similar aminopolycarboxylic acids, like nitrilotriacetic acid (NTA), have been shown to undergo oxidative cleavage of the C-N bond.[7]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of aminocarboxylic acids, a process that can be accelerated by the presence of metal ions.[8] This can lead to complex degradation pathways involving radical intermediates and potentially decarboxylation.[8]

Data Presentation: Predicted Degradants

The following table summarizes the predicted primary degradation products of this compound under various stress conditions.

Stress ConditionPredicted Primary Degradation Product(s)
Acidic HydrolysisAmino-Tri-(carboxymethyl)-methane, Ethanol
Basic HydrolysisTrisodium salt of Amino-Tri-(carboxymethyl)-methane, Ethanol
Oxidation (e.g., H₂O₂)This compound N-oxide
Photolysis (UV light)Complex mixture, potentially including decarboxylated products and radical species

Experimental Protocols

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted.[1][2][9] These studies are designed to intentionally degrade the molecule to identify degradation products and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1]

General Forced Degradation Protocol

A general workflow for forced degradation studies is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of API in a suitable solvent (e.g., Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, room temp) API->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, room temp) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state and solution) API->Thermal Expose to Photo Photolytic Stress (ICH Q1B conditions) API->Photo Expose to Control Prepare Control Sample (API solution, protected from stress conditions) Analyze Analyze all samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess Mass Balance Analyze->MassBalance

Forced Degradation Experimental Workflow.
Detailed Methodologies

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Prior to analysis, neutralize the samples with an equivalent amount of NaOH.

    • Analyze by HPLC.[1]

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Maintain the solution at room temperature and collect samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Analyze by HPLC.[1]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3-30%.

    • Keep the solution at room temperature and monitor the degradation over time.

    • Analyze samples directly by HPLC.[1]

  • Photostability Testing:

    • Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Visualization of Predicted Degradation Pathways

The following diagrams illustrate the predicted chemical transformations of this compound under hydrolytic and oxidative stress.

Hydrolysis Parent This compound AcidProduct Amino-Tri-(carboxymethyl)-methane + 3 Ethanol Parent->AcidProduct H⁺ / H₂O (Acid Hydrolysis) BaseProduct Trisodium Salt of Amino-Tri-(carboxymethyl)-methane + 3 Ethanol Parent->BaseProduct NaOH / H₂O (Base Hydrolysis)

Predicted Hydrolytic Degradation Pathways.

Oxidation Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] (e.g., H₂O₂)

Predicted Oxidative Degradation Pathway.

Conclusion

While specific experimental data for this compound is not publicly available, a robust stability and degradation profile can be inferred from its chemical structure and the behavior of analogous compounds. The primary anticipated degradation pathways are hydrolysis of the ester groups and oxidation of the tertiary amine. The experimental protocols and logical frameworks provided in this guide offer a comprehensive approach to systematically evaluate the stability of this molecule. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.

References

Molecular weight and formula of Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Amino-Tri-(carboxyethoxymethyl)-methane, a trifunctional molecule, serves as a critical building block in advanced bioconjugation and drug delivery systems. Its unique structure, featuring a central amine and three terminal carboxylic acid groups, allows for the creation of complex, multi-functional therapeutic and diagnostic agents.

PropertyValueReference
Chemical Formula C₁₃H₂₃NO₉[][2]
Molecular Weight 337.32 g/mol [][2]
CAS Number 174362-95-9[]
Purity Typically >96%[]
Solubility Soluble in Water, DMSO, and DMF
Form Solid

Note: The compound is also available as a hydrochloride salt (C₁₃H₂₄ClNO₉, MW: 373.78 g/mol ).

Synthesis and Functionalization

The key reactive handles of this molecule are its central primary amine and three peripheral carboxylic acids. These groups can be selectively functionalized to construct complex bioconjugates.

Experimental Workflow: General Functionalization Strategies

G cluster_amine Amine Functionalization cluster_carboxyl Carboxylic Acid Functionalization Amine Primary Amine (-NH2) Coupling_Agent_A Coupling Agent (e.g., HATU, HBTU) Amine->Coupling_Agent_A activates Amide_Bond Stable Amide Bond (-NH-CO-) Carboxylic_Acid Carboxylic Acid (e.g., Drug, Linker) Carboxylic_Acid->Amide_Bond forms Carboxyl Carboxylic Acids (-COOH) x3 Coupling_Agent_C Coupling Agent (e.g., EDC, DCC) Carboxyl->Coupling_Agent_C activates Amide_Bond_C Stable Amide Bond (-CO-NH-) Primary_Amine Primary Amine (e.g., Antibody, Peptide) Primary_Amine->Amide_Bond_C forms

Caption: General functionalization pathways for this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable linker for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, this molecule can act as a branched linker to attach multiple drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

Role in PROTACs

For PROTACs, which are heterobifunctional molecules, this compound can serve as a versatile scaffold. One part of the PROTAC binds to a target protein, while the other recruits an E3 ubiquitin ligase to induce degradation of the target protein. The three carboxylic acid arms of this linker allow for the attachment of a targeting ligand, an E3 ligase ligand, and potentially a solubilizing or modifying group.

Experimental Protocols

While specific protocols for the use of this compound are proprietary to many research and development entities, the following are generalized experimental procedures for the types of reactions it is involved in.

Protocol 1: Amide Bond Formation using HATU (Amine Functionalization)

This protocol describes the coupling of a carboxylic acid-containing molecule to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a protected amino acid, a drug molecule)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Amide Bond Formation using EDC/NHS (Carboxylic Acid Functionalization)

This protocol outlines the coupling of a primary amine-containing molecule (e.g., a peptide, an antibody lysine (B10760008) residue) to the carboxylic acid groups of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Dissolve this compound (1.0 eq) in Activation Buffer.

  • Add EDC (1.5 eq per carboxyl group) and NHS (1.5 eq per carboxyl group) to the solution.

  • Stir the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming NHS esters.

  • Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker solution.

  • Stir the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an excess of a small molecule primary amine (e.g., Tris or glycine).

  • Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for ADC Synthesis

The following diagram illustrates a conceptual workflow for synthesizing an Antibody-Drug Conjugate using this compound as a branched linker.

ADC_Workflow cluster_Linker_Prep Linker Preparation cluster_Drug_Conjugation Drug Conjugation cluster_Antibody_Conjugation Antibody Conjugation cluster_Purification Purification & Analysis Linker Amino-Tri- (carboxyethoxymethyl)-methane Activate_Carboxyls Activate Carboxylic Acids (EDC/NHS) Linker->Activate_Carboxyls Linker_Drug Linker-Drug Conjugate Activate_Carboxyls->Linker_Drug Drug Amine-containing Drug Drug->Linker_Drug Activate_Linker_Amine Activate Linker Amine (e.g., to NHS ester) Linker_Drug->Activate_Linker_Amine Antibody Antibody ADC Final Antibody-Drug Conjugate Antibody->ADC Activate_Linker_Amine->ADC Purification Purification (e.g., SEC, Affinity) ADC->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis

Caption: Conceptual workflow for ADC synthesis using the subject linker.

References

Technical Guide: Solubility Profile of Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of Amino-Tri-(carboxyethoxymethyl)-methane, a key linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in a range of relevant solvents. The guide includes templates for data presentation and a visual representation of the experimental workflow to aid researchers in establishing a robust solubility profile for this important chemical entity.

Introduction

This compound and its derivatives are critical components in the field of targeted therapeutics.[1][2][3][4] As cleavable PEG ADC linkers, they play a pivotal role in the efficacy and safety of antibody-drug conjugates by connecting the antibody to the cytotoxic payload.[][6] An understanding of the solubility of this linker is paramount for formulation development, ensuring stability, and optimizing the conjugation process.[][6] This guide addresses the current gap in publicly available quantitative solubility data by providing a framework for its systematic determination.

Qualitative Solubility Data

Based on information from chemical suppliers, a qualitative solubility profile for this compound and its trifluoroacetate (B77799) (TFA) salt has been compiled. This information provides a foundational understanding of suitable solvent systems for initial experimental design.

Compound FormSolventSolubility
This compoundDimethyl Sulfoxide (DMSO)Soluble (reported as 10 mM)[]
This compound, TFA saltWaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Note: "Soluble" is a qualitative descriptor and the actual quantitative solubility may vary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound using the isothermal shake-flask method. This method is considered reliable for determining thermodynamic equilibrium solubility.[4]

3.1. Materials and Equipment

  • This compound (or its salt form)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, DCM, Ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the controlled temperature to facilitate the separation of the solid phase.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent in a volumetric flask.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

3.3. Data Analysis

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • From the calibration curve, determine the concentration of the compound in the diluted sample.

  • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility should be expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

Quantitative Solubility Data Table (Template)

The following table should be used to record the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
PBS (pH 7.4)25
Ethanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Dichloromethane (DCM)25
Other25
Water37
PBS (pH 7.4)37
Other37

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Shake-Flask D Settle or centrifuge C->D E Sample supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Analyze via HPLC G->H I I H->I Calculate Solubility

References

Methodological & Application

Step-by-Step Guide for PROTAC Linker Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase is brought into close proximity with the POI, leading to the ubiquitination of the POI. This "kiss of death" marks the POI for degradation by the proteasome, after which the PROTAC molecule is released to repeat the cycle, allowing it to act catalytically at sub-stoichiometric concentrations.

While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing the stability and geometry of the ternary complex, as well as the PROTAC's solubility, cell permeability, and pharmacokinetic properties. The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, which are synthetically accessible and allow for easy tuning of length and physical properties. Rigid linkers, such as those containing triazole or piperazine (B1678402) moieties, offer more conformational restriction and can improve metabolic stability.

This document provides detailed protocols for the two most common methods of PROTAC linker conjugation: Amide Bond Formation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry".

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, allowing for the rapid assembly of libraries with varying linkers, ligands, and attachment points to screen for optimal degradation activity. The general workflow involves the synthesis or acquisition of three key building blocks:

  • POI Ligand: A molecule that binds to the target protein. This can be a known inhibitor or binder for the POI.

  • E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

  • Bifunctional Linker: A chemical scaffold with reactive functional groups at each end to connect the POI and E3 ligase ligands.

The conjugation can be performed sequentially, by first attaching the linker to one of the ligands and then reacting the resulting conjugate with the second ligand. Alternatively, a convergent approach can be used where the final PROTAC is assembled in a single step from the two ligands and the linker. To streamline this process, pre-formed E3 ligase ligand-linker conjugates and POI ligand-linker conjugates are commercially available.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general mechanism of PROTAC action and a typical synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation POI_Ligand POI Ligand (with handle) POI_Linker POI-Linker Conjugate POI_Ligand->POI_Linker E3_Ligand E3 Ligase Ligand (with handle) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Linker Bifunctional Linker Linker->POI_Linker POI_Linker->Final_PROTAC

Caption: General sequential workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation

Amide bond formation is a robust and widely used method for connecting the components of a PROTAC. This protocol describes a two-step sequential conjugation.

Step 1: Coupling of POI Ligand to a Boc-Protected Amine-Linker

Amide_Coupling_Step1 POI_COOH POI-COOH plus1 + Amine_Linker_Boc H2N-Linker-Boc arrow -> Reagents HATU, DIPEA DMF arrow->Reagents POI_Linker_Boc POI-CO-NH-Linker-Boc

Caption: Step 1 of amide bond formation for PROTAC synthesis.

Materials and Reagents:

ReagentSupplierCat. No.
POI Ligand with Carboxylic Acid (POI-COOH)In-house/Commercial-
Amine-PEGn-BocBroadPharm/SimilarVaries
HATUSigma-Aldrich/Similar446059
DIPEASigma-Aldrich/Similar387649
Anhydrous DMFSigma-Aldrich/Similar227056
Ethyl AcetateFisher Scientific/SimilarE145
5% LiCl SolutionIn-house preparation-
Saturated NaHCO3 SolutionIn-house preparation-
BrineIn-house preparation-
Anhydrous Na2SO4Sigma-Aldrich/Similar239313

Procedure:

  • Under a nitrogen atmosphere, dissolve the POI-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-Linker-Boc conjugate.

Step 2: Boc Deprotection and Coupling with E3 Ligase Ligand

Amide_Coupling_Step2 cluster_deprotection A) Boc Deprotection cluster_coupling B) Amide Coupling POI_Linker_Boc POI-Linker-Boc arrow1 -> Reagents1 TFA, DCM arrow1->Reagents1 POI_Linker_NH2 POI-Linker-NH2 POI_Linker_NH2_2 POI-Linker-NH2 plus2 + E3_COOH E3-COOH arrow2 -> Reagents2 HATU, DIPEA DMF arrow2->Reagents2 Final_PROTAC POI-Linker-E3

Caption: Step 2 of amide bond formation for PROTAC synthesis.

Materials and Reagents:

ReagentSupplierCat. No.
POI-Linker-BocFrom Step 1-
E3 Ligase Ligand with Carboxylic Acid (E3-COOH)In-house/Commercial-
Trifluoroacetic Acid (TFA)Sigma-Aldrich/SimilarT6508
Dichloromethane (DCM)Fisher Scientific/SimilarD141
HATUSigma-Aldrich/Similar446059
DIPEASigma-Aldrich/Similar387649
Anhydrous DMFSigma-Aldrich/Similar227056

Procedure:

A) Boc Deprotection

  • Dissolve the POI-Linker-Boc conjugate in DCM.

  • At 0 °C, add TFA (typically 20-50% v/v) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.

B) Amide Coupling

  • Under a nitrogen atmosphere, dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected POI-Linker-NH2 (amine salt, 1.1 eq) and additional DIPEA (to neutralize the salt) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" is a highly efficient and orthogonal reaction for the final ligation step in PROTAC synthesis, offering high yields and broad functional group tolerance. This protocol describes the convergent synthesis of a PROTAC from an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase-linker conjugate.

Application Notes and Protocols for Amino-Tri-(carboxyethoxymethyl)-methane in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a versatile, branched, polyethylene (B3416737) glycol (PEG)-based linker utilized in the field of bioconjugation. Its unique trifunctional structure, featuring a primary amine and three carboxylic acid groups, makes it a valuable tool in the development of complex biomolecular conjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate. This linker is typically classified as cleavable, allowing for the release of a payload under specific physiological conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C13H23NO9
Molecular Weight 337.33 g/mol
CAS Number 174362-95-9
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C to -80°C, protected from moisture.

Note: The hydrochloride salt of this linker is also commonly available and may have different solubility properties.

Applications in Bioconjugation

The trifunctional nature of this compound allows for multiple conjugation strategies. The primary amine can be reacted with activated esters or other electrophiles, while the three carboxylic acid groups can be coupled to amines using carbodiimide (B86325) chemistry.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The branched structure could potentially allow for a higher drug-to-antibody ratio (DAR) in a site-specific manner.

Workflow for ADC Synthesis:

ADC_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Conjugation cluster_2 Characterization Payload Payload Couple_Payload Couple to Payload Payload->Couple_Payload Activate_Linker Activate Linker (e.g., NHS ester) Activate_Linker->Couple_Payload Payload_Linker Payload-Linker Intermediate Couple_Payload->Payload_Linker Activate_PL Activate Carboxyls on Payload-Linker Payload_Linker->Activate_PL Antibody Antibody Conjugate_Ab Conjugate to Antibody (e.g., Lysine residues) Antibody->Conjugate_Ab Activate_PL->Conjugate_Ab ADC Purified ADC Conjugate_Ab->ADC Characterize DAR, Stability, Binding Affinity ADC->Characterize

Caption: General workflow for synthesizing an antibody-drug conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central scaffold connecting the target protein ligand and the E3 ligase ligand. The trifunctional nature could also enable the development of trivalent PROTACs for enhanced efficacy or dual-target degraders.

Logical Structure of a PROTAC:

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Amino-Tri-(carboxyethoxymethyl) -methane Target_Ligand->Linker E3_Ligand E3 Ligase Ligand E3_Ligand->Linker

Caption: The modular design of a PROTAC molecule.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid Groups with NHS Ester

This protocol describes the activation of the carboxylic acid groups on this compound to form N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (3.3 equivalents) to the solution.

  • Slowly add a solution of DCC (3.3 equivalents) or EDC (3.3

Application Notes and Protocols for Amino-Tri-(carboxyethoxymethyl)-methane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a critical linker in advanced drug delivery systems. Its unique structure, featuring a primary amine and three terminal carboxylic acid groups, allows for the covalent conjugation of multiple molecules, making it an ideal scaffold for creating complex drug carriers. This molecule is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), dendrimer-based drug delivery platforms, and targeted nanoparticles, where precise control over the architecture of the final conjugate is essential for efficacy and safety.

The primary amine provides a reactive site for conjugation to targeting ligands, such as antibodies, or for attachment to a core nanoparticle structure. The three carboxylic acid termini can be activated to react with amine-containing therapeutic agents, imaging agents, or solubilizing moieties. This trifunctional nature enables the creation of drug delivery systems with a high drug-to-carrier ratio and multi-functionality.

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its application in the synthesis of Antibody-Drug Conjugates and dendrimer-like structures.

Key Applications and Advantages

  • Antibody-Drug Conjugates (ADCs): Serves as a branched linker to attach multiple drug molecules to a single antibody, increasing the drug-to-antibody ratio (DAR).

  • Dendrimer-Based Delivery: Acts as a core or branching unit in the synthesis of dendrimers for high drug loading capacity.

  • Targeted Nanoparticles: Facilitates the surface functionalization of nanoparticles with targeting ligands and therapeutic agents.

  • PROTACs: Can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Hydrogel Formulations: Its functional groups can be used to crosslink hydrogel networks for controlled drug release.

  • Improved Pharmacokinetics: The PEG component can enhance the solubility and circulation half-life of the drug conjugate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC13H23NO9
Molecular Weight337.33 g/mol
Purity>95%
AppearanceWhite to off-white solidN/A
SolubilityWater, DMSO, DMFN/A
Table 2: Representative Drug Loading and Release Characteristics in a Dendrimer-based System
ParameterValueConditions
Drug Loading Capacity (w/w %)15 - 25%Doxorubicin, pH 7.4
Encapsulation Efficiency> 90%Doxorubicin, dialysis method
In Vitro Drug Release (24h)~ 30%pH 7.4 (simulated physiological)
In Vitro Drug Release (24h)~ 75%pH 5.5 (simulated endosomal)

Note: The data in Table 2 are representative values for dendrimer-based systems and may vary depending on the specific drug, conjugation chemistry, and experimental conditions.

Table 3: Comparative in vivo Efficacy of a HER2-Targeted ADC with Branched vs. Linear Linker
Treatment GroupTumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1250 ± 1500%
ADC with Linear Linker (DAR 4)450 ± 8064%
ADC with this compound Linker (DAR 8)150 ± 5088%

Note: The data in Table 3 are illustrative and based on typical outcomes reported for high-DAR ADCs. Actual results will depend on the specific antibody, payload, and tumor model.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Loaded Dendrimeric Core using this compound

This protocol describes the synthesis of a first-generation (G1) dendrimer with a drug conjugated to its surface.

Materials:

  • This compound

  • Amine-containing drug (e.g., Doxorubicin-amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 1 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (3.3 equivalents) and NHS (3.3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to activate the three carboxylic acid groups.

  • Drug Conjugation:

    • In a separate flask, dissolve the amine-containing drug (3 equivalents) in anhydrous DMF with a catalytic amount of TEA.

    • Slowly add the activated this compound solution to the drug solution.

    • Allow the reaction to proceed overnight at room temperature under gentle stirring and protected from light.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the crude product in PBS (pH 7.4).

    • Transfer the solution to a dialysis tube (1 kDa MWCO) and dialyze against PBS for 48 hours, changing the buffer every 6 hours to remove unreacted drug and coupling agents.

  • Characterization:

    • Lyophilize the purified product to obtain a solid.

    • Characterize the conjugate by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy (to determine drug loading).

Protocol 2: Conjugation of this compound to a Monoclonal Antibody (mAb) for ADC Preparation

This protocol outlines the steps to attach the trifunctional linker to an antibody via its primary amine, followed by drug conjugation.

Materials:

  • Monoclonal Antibody (mAb) in PBS

  • This compound

  • Pentafluorophenyl (PFP) ester-activated drug

  • Borate (B1201080) buffer (50 mM, pH 8.5)

  • Anhydrous DMSO

  • Zeba™ Spin Desalting Columns (7K MWCO)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Exchange the mAb into borate buffer (pH 8.5) using a desalting column to remove any amine-containing buffers.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Linker Conjugation to Antibody:

    • This step assumes the amine of this compound is first activated, for example, by converting it to an NHS ester-reactive group. For simplicity, a direct amide bond formation is generalized here.

    • Activate the carboxylic acids of a bifunctional linker that will react with the amine of this compound and a lysine (B10760008) on the antibody.

    • Alternatively, and more directly, use the amine on the linker to react with an activated ester on the antibody (this requires prior modification of the antibody). A more common approach is to conjugate the drug to the linker first, then the linker-drug construct to the antibody.

  • Alternative and Preferred Method: Pre-conjugation of Drug to Linker:

    • Follow Protocol 1 to conjugate the amine-containing drug to the three carboxyl groups of this compound.

    • The remaining primary amine on the linker-drug construct is now available for conjugation to the antibody.

  • Conjugation of Linker-Drug to Antibody:

    • Activate the lysine residues on the mAb using a suitable crosslinker (e.g., an NHS-ester).

    • React the amine of the linker-drug construct with the activated antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-drug and aggregated antibody.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation state by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizations

Signaling Pathway and Mechanism of Action for an ADC

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Drug Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Synthesis

Application Notes and Protocols for Amide Bond Formation using Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the formation of amide bonds using Amino-Tri-(carboxyethoxymethyl)-methane. This trifunctional linker is a valuable tool in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where its three carboxylic acid groups allow for the attachment of multiple molecular entities.

Overview of Amide Bond Formation

Amide bond formation is a fundamental reaction in organic chemistry and central to the synthesis of peptides, proteins, and various pharmaceuticals. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. In the case of this compound, its three carboxylic acid moieties can be activated to react with amine-containing molecules. This process typically requires the use of coupling reagents to facilitate the reaction under mild conditions, minimizing side reactions and preserving the integrity of complex substrates.

Commonly used coupling reagents for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Data Presentation: Reaction Conditions for Amide Bond Formation

The selection of appropriate reaction conditions is critical for achieving high yields and purity in amide bond formation. The following tables summarize general starting conditions for two of the most effective coupling methods. Researchers should note that optimization of these parameters is often necessary for specific substrate combinations.

Table 1: General Reaction Conditions for HATU-Mediated Amide Coupling

ParameterRecommended Condition/ValueNotes
Coupling Agent HATUHighly efficient, especially for sterically hindered substrates.
Stoichiometry (Acid:Amine:HATU:Base) 1 : 1-1.2 : 1-1.2 : 2-3Excess amine and HATU may be used to drive the reaction to completion.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous Dimethylformamide (DMF)Other polar aprotic solvents like DCM or DMSO can also be used.
Temperature Room Temperature (20-25 °C)Can be heated to increase the reaction rate for challenging couplings.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Important to prevent reaction with atmospheric moisture.

Table 2: General Reaction Conditions for EDC/NHS-Mediated Amide Coupling

ParameterRecommended Condition/ValueNotes
Coupling Agents EDC, NHS (or Sulfo-NHS)EDC activates the carboxylic acid, NHS forms a more stable active ester.
Stoichiometry (Acid:Amine:EDC:NHS) 1 : 1-1.5 : 1.1-1.5 : 1.1-1.5Excess amine and coupling reagents can improve yield.
Solvent Aqueous buffer or organic solventFor aqueous reactions, MES buffer is common for activation, and PBS for coupling. For organic reactions, DMF or DCM can be used.
pH (Aqueous) Activation: 4.5 - 6.0, Coupling: 7.0 - 8.0pH control is critical for efficiency and stability of the active intermediate.
Temperature Room Temperature (20-25 °C)
Reaction Time Activation: 15-30 min, Coupling: 2-12 hoursMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

The following are detailed protocols for the amide bond formation reaction using this compound with either HATU or EDC/NHS as the coupling agent.

Protocol 1: HATU-Mediated Amide Bond Formation

This protocol describes the coupling of one of the carboxylic acid groups of this compound with a primary amine. To achieve mono-acylation, careful control of stoichiometry is essential.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • Activation: To the stirred solution, add DIPEA (2.0-3.0 eq) and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add the amine-containing substrate (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 2: EDC/NHS-Mediated Amide Bond Formation (Two-Step Aqueous Procedure)

This protocol is suitable for reactions with biomolecules in an aqueous environment.

Materials:

  • This compound

  • Amine-containing biomolecule

  • EDC

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in Activation Buffer.

  • Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to the solution and mix thoroughly.

  • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Removal of Excess Reagents (Optional but Recommended): Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling to Amine: Immediately add the amine-containing biomolecule (1.0-1.5 eq), dissolved in Coupling Buffer, to the activated linker solution.

Application Notes and Protocols for Protein Immobilization using Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-Tri-(carboxyethoxymethyl)-methane is a trifunctional linker molecule that offers a versatile platform for the covalent immobilization of proteins. Its unique structure, featuring a central quaternary carbon atom, a primary amine group, and three carboxylic acid moieties, allows for the creation of a high-density, hydrophilic surface for protein attachment. This multi-point attachment potential can enhance the stability of the immobilized protein and provide a favorable microenvironment, potentially preserving its native conformation and biological activity.

The primary amine serves as an anchor point to functionalize various support materials, while the three carboxyl groups become available for the covalent coupling of proteins via their primary amine residues (e.g., lysine (B10760008) side chains). This is typically achieved through the widely used and well-documented 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting amide bonds are stable, ensuring minimal leaching of the immobilized protein.

These application notes provide a comprehensive guide to utilizing this compound for protein immobilization, covering the functionalization of a support matrix, the subsequent protein coupling, and methods for characterization.

Data Presentation: Representative Performance of Immobilized Proteins

Quantitative data for protein immobilization using this compound is not extensively published. However, the following tables summarize representative data from studies employing similar carboxyl-terminated surfaces and EDC/NHS coupling chemistry to provide an expected performance range.

Table 1: Representative Protein Loading Capacities on Carboxyl-Functionalized Surfaces

Support MaterialProteinImmobilization ChemistryProtein Loading CapacityReference
Carboxyl-derivatized Magnetic Beadsβ-glucosidaseEDC/NHS~100 µg/mg of beads
Carboxylated Gold NanoparticlesPepsinAdsorptive Immobilization0.1 - 1 µg/mL
Carboxyl-terminated SAM on GoldConcanavalin AEDC/NHS1.85 x 10^15 molecules/m^2
Carboxylated Agarose (B213101) BeadsAntibodyEDC/NHS~50 µg/mg of beads

Table 2: Representative Retained Activity of Immobilized Enzymes

EnzymeSupport MaterialRetained Activity (%)ReusabilityReference
α-AmylaseFunctionalized Glass Beads~80%Retained 72% activity after 10 cycles
ChitinaseSodium Alginate-modified Rice Husk BeadsHighStable over a range of pH and temperatures
Glucose OxidaseCellulose BeadsDependent on pH of immobilizationStable for weeks at 4°C
β-glucosidaseMagnetic BeadsHigh (similar hydrolysis curves to free enzyme)Not specified

Experimental Protocols

This section details the protocols for functionalizing a support material with this compound and the subsequent immobilization of a target protein. Amine-activated agarose beads are used as a model support material.

Part 1: Functionalization of Amine-Activated Agarose Beads with this compound

This protocol describes the covalent attachment of the linker to an amine-functionalized support, creating a carboxyl-terminated surface.

Materials and Reagents:

  • Amine-activated agarose beads (e.g., PureCube Amine Activated Agarose)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.0

  • Reaction tubes

  • Orbital shaker or rotator

Protocol:

  • Bead Preparation:

    • Transfer a desired volume of the amine-activated agarose bead slurry to a reaction tube.

    • Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant.

    • Wash the beads three times with an excess volume of Activation Buffer.

  • Activation of Linker Carboxyl Groups:

    • Prepare a solution of this compound in Activation Buffer (e.g., 10-50 mM).

    • To this solution, add EDC and Sulfo-NHS to a final concentration of 100 mM and 50 mM, respectively.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.

  • Coupling of Linker to Beads:

    • Resuspend the washed amine-activated beads in the activated linker solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker.

  • Washing and Quenching:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with Wash Buffer (PBS) to remove unreacted linker and coupling reagents.

    • To block any unreacted amine groups on the beads, resuspend them in Quenching Buffer.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Wash the beads three times with Wash Buffer. The carboxyl-functionalized beads are now ready for protein immobilization.

Part 2: Immobilization of Protein onto Carboxyl-Functionalized Beads

This protocol utilizes EDC/NHS chemistry to couple the primary amine groups of a target protein to the carboxyl groups on the functionalized beads.

Materials and Reagents:

  • Carboxyl-functionalized agarose beads (from Part 1)

  • Target protein to be immobilized

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Storage Buffer (e.g., PBS with a preservative like sodium azide)

Protocol:

  • Bead Preparation:

    • Wash the carboxyl-functionalized beads three times with Activation Buffer.

  • Activation of Bead Carboxyl Groups:

    • Resuspend the beads in Activation Buffer.

    • Add EDC and Sulfo-NHS to a final concentration of 50 mM each.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Protein Coupling:

    • Pellet the activated beads by centrifugation and discard the supernatant.

    • Immediately wash the beads once with ice-cold Coupling Buffer.

    • Dissolve the target protein in ice-cold Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Resuspend the activated beads in the protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Washing and Quenching:

    • Pellet the beads and collect the supernatant. This supernatant can be used to determine the immobilization efficiency by measuring the protein concentration.

    • Wash the beads three times with Coupling Buffer.

    • Resuspend the beads in Quenching Buffer to block any remaining active carboxyl groups.

    • Incubate for 1 hour at room temperature.

  • Final Washing and Storage:

    • Wash the beads three times with Storage Buffer.

    • Resuspend the protein-immobilized beads in Storage Buffer and store at 4°C.

Quantification of Immobilized Protein

The amount of immobilized protein can be determined indirectly by measuring the difference in protein concentration in the solution before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay). Alternatively, a direct quantification can be performed by amino acid analysis of the protein-functionalized beads after acid hydrolysis.

Visualizations

G cluster_prep Part 1: Support Functionalization cluster_immob Part 2: Protein Immobilization cluster_analysis Analysis A Amine-Activated Beads B Wash with Activation Buffer A->B D Couple Linker to Beads B->D C Activate Linker with EDC/Sulfo-NHS C->D E Wash and Quench (Ethanolamine) D->E F Carboxyl-Functionalized Beads E->F G Wash with Activation Buffer F->G H Activate Carboxyl Groups with EDC/Sulfo-NHS G->H I Add Target Protein in Coupling Buffer H->I J Wash and Quench (Tris/Glycine) I->J K Protein-Immobilized Beads J->K L Quantify Immobilized Protein K->L M Assess Protein Activity K->M

Caption: Experimental workflow for protein immobilization.

Troubleshooting & Optimization

Purification challenges for Amino-Tri-(carboxyethoxymethyl)-methane conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-Tri-(carboxyethoxymethyl)-methane and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a trifunctional linker molecule. It contains a primary amine group and three carboxylic acid groups. The primary amine allows for reaction with molecules like proteins, while the carboxylic acid groups can be used for further conjugation, for instance, to chelate metals. It is often used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the common applications of this molecule?

This molecule is primarily used as a chelating agent and a linker in bioconjugation. The carboxylic acid groups can form stable complexes with metal ions. Its structure allows it to be conjugated to proteins or peptides, which can then be tagged with metallic elements for imaging or therapeutic applications.

Q3: What storage conditions are recommended for this compound?

It is recommended to store the compound at 4°C and protected from light. For long-term stability, especially for aromatic amines which can be sensitive, storage in a tightly sealed, amber glass vial in a cool, dry place is advisable. Using an inert atmosphere like argon or nitrogen can help prevent oxidation.

Q4: What are the key reactive groups on this molecule?

The key reactive groups are a primary amine and three carboxylic acid moieties. The primary amine can react with electrophiles such as NHS esters, while the carboxylic acids can react with amine-containing biomolecules through amide coupling reactions in the presence of activators like EDC or HATU.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound conjugates.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Conjugate Incomplete Reaction: Reaction time, temperature, or pH may not be optimal. Steric Hindrance: The structure of the protein or peptide may hinder access to the reactive sites. Precipitation: The conjugate may have precipitated out of solution during the reaction.Optimize Reaction Conditions: Adjust pH (typically 8-9 for amine reactions), temperature, and incubation time. Use a More Reactive Electrophile or a Stronger Base: This can help overcome steric hindrance. Solvent Selection: Test different solvents or co-solvent systems to improve solubility.
Difficulty Removing Unreacted Chelator Excess Chelating Agent: A large molar excess of the chelating agent was used in the conjugation reaction. Inefficient Purification Method: The chosen purification method may not be suitable for separating the small molecule chelator from the larger conjugate.Size Exclusion Chromatography (SEC): This is a common method for separating molecules based on size. Dialysis or Ultracentrifugation: Use a membrane with an appropriate molecular weight cutoff (MWCO) to retain the conjugate while allowing the smaller, unreacted chelator to pass through. Ion Exchange Chromatography: This method separates molecules based on charge and can be effective.
Conjugate is Inactive or Shows Reduced Function Modification of Critical Residues: The conjugation reaction may have modified amino acids (like lysine) that are essential for the protein's biological activity, such as at an antigen-binding site. Conformational Changes: The attachment of the bulky chelator may have altered the protein's structure.Reduce Molar Ratio: Lower the molar ratio of the chelator to the protein during the conjugation reaction to limit the degree of labeling. Protect Critical Sites: If the location of critical residues is known, consider using protecting groups before conjugation. Site-Specific Conjugation: Employ techniques that target specific sites away from the active region of the protein.
Presence of Impurities in Final Product Hydrolyzed Chelator: The chelating agent may have hydrolyzed during the reaction. Side-Reactions: The reactive groups on the protein or chelator may have participated in unintended side reactions. Incomplete Removal of Metal Ions: If performing metallation, free metal ions may remain.Multiple Purification Steps: A combination of purification techniques (e.g., SEC followed by ion exchange) may be necessary. Use of a Chelating Resin: To remove trace metal impurities, consider treating the solution with a chelating resin like Chelex. Analytical Characterization: Use techniques like HPLC, mass spectrometry, or spectroscopy to identify the impurities and optimize the purification strategy accordingly.

Experimental Protocols & Methodologies

General Protocol for Protein Conjugation

This protocol is a generalized procedure for conjugating this compound to a protein.

  • Protein Preparation:

    • Desalt the protein solution into a suitable conjugation buffer, typically with a pH of 8-9 (e.g., phosphate (B84403) or bicarbonate buffer). This is crucial to remove any interfering substances.

  • Conjugation Reaction:

    • Add a molar excess of the this compound (or its activated form, e.g., NHS ester) to the protein solution. The exact ratio should be optimized for the specific protein and desired degree of labeling.

    • Incubate the reaction mixture for a suitable period (e.g., 1-4 hours) at room temperature or 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove the excess, unreacted, or hydrolyzed chelator. Common methods include:

      • Size Exclusion Chromatography (Gel Filtration): Effective for separating the larger conjugate from the smaller unreacted molecules.

      • Ultracentrifugation/Diafiltration: Use a centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa for larger proteins) to wash and concentrate the conjugate. Several washing steps may be required.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer to remove small molecule impurities.

  • Buffer Exchange (if necessary):

    • If the subsequent step (e.g., metal chelation) requires a different buffer, desalt the purified conjugate into the new buffer (e.g., an acidic buffer for metal labeling).

  • Characterization:

    • Determine the protein concentration (e.g., Bradford assay).

    • Quantify the degree of labeling (chelator-to-protein ratio) using methods like mass spectrometry.

Purification and Analysis Techniques
TechniquePrincipleApplication in this Context
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on their size (hydrodynamic radius).Removing unreacted this compound from the much larger protein conjugate.
Ion Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Separating free metal ions or differently charged species of the conjugate.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.A high-resolution analytical and preparative technique to assess purity and isolate the desired conjugate.
Ultracentrifugation / Diafiltration Uses centrifugal force and a semi-permeable membrane to separate molecules based on size.A rapid method for buffer exchange and removal of small molecule impurities from the conjugate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.To confirm the identity of the conjugate and determine the precise degree of labeling.
UV-Vis Spectroscopy Measures the absorption of light by a sample.Can be used to quantify protein concentration and, if the chelator has a chromophore, the degree of labeling.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the conjugation and purification of a protein with this compound.

Improving the stability of Amino-Tri-(carboxyethoxymethyl)-methane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Amino-Tri-(carboxyethoxymethyl)-methane in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of its three carboxyethoxymethyl ester groups. This reaction breaks down the ester linkage, yielding the corresponding carboxylic acid and ethanol.

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by pH, temperature, and the composition of the buffer. Both acidic and basic conditions can catalyze the hydrolysis of the ester groups. Higher temperatures will also accelerate the degradation process.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, aqueous solutions should be prepared fresh. If short-term storage is necessary, it is recommended to keep the solution at a low temperature (2-8°C) and at a pH close to neutral, ideally slightly acidic (pH 5-6), where the rate of ester hydrolysis is generally at a minimum. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation.

Q4: How can I detect the degradation of this compound in my solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its hydrolysis products. An increase in the peaks corresponding to the hydrolysis products and a decrease in the peak of the parent compound over time indicate degradation.

Q5: Can I use any buffer to dissolve this compound?

A5: The choice of buffer is critical. It is advisable to avoid buffers with nucleophilic components that could react with the ester groups. Buffers can also influence the pH and catalytic effects on hydrolysis. It is recommended to perform stability studies in your specific buffer system to ensure compatibility.

Troubleshooting Guide

Issue: I am observing a loss of activity in my bioconjugate prepared using this compound.

  • Possible Cause: The linker may have degraded prior to or during the conjugation reaction. The hydrolysis of the ester groups can lead to the formation of a tri-carboxylic acid derivative, which may have different reactivity or solubility characteristics.

  • Solution:

    • Always use freshly prepared solutions of this compound for conjugation reactions.

    • If the solution must be prepared in advance, store it at a low temperature and in a slightly acidic buffer (pH 5-6).

    • Analyze the purity of the linker solution by HPLC before use to confirm its integrity.

Issue: I am seeing precipitation in my this compound solution.

  • Possible Cause: The hydrolysis of the ethyl esters to carboxylic acids increases the polarity of the molecule. The resulting tri-carboxylic acid may have lower solubility in certain buffer systems compared to the parent tri-ester compound, leading to precipitation.

  • Solution:

    • Adjust the pH of the solution. The solubility of the hydrolysis product will be pH-dependent.

    • Consider using a different buffer system or adding a co-solvent if compatible with your downstream application.

    • Ensure that the concentration of the linker in the solution is not exceeding its solubility limit under the storage conditions.

Issue: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inconsistent stability of the linker solution between experiments can lead to variable results. The extent of hydrolysis can differ depending on the age of the solution, storage conditions, and buffer preparation.

  • Solution:

    • Standardize your protocol for the preparation and handling of the this compound solution.

    • Prepare a fresh solution for each experiment from a solid aliquot.

    • Perform a quick purity check of the solution using a validated analytical method if you suspect degradation.

Data Presentation

Illustrative Data: The following tables provide an example of how pH and temperature can affect the stability of an ester-containing compound like this compound in an aqueous buffer. The data is for illustrative purposes to demonstrate expected trends.

Table 1: Effect of pH on the Half-Life of this compound at 25°C (Illustrative)

pHHalf-life (t½) in hours
3.072
5.0500
7.0150
9.024

Table 2: Effect of Temperature on the Half-Life of this compound at pH 7.0 (Illustrative)

Temperature (°C)Half-life (t½) in hours
41200
25150
4036

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound

  • Your aqueous buffer of interest

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Temperature-controlled incubator or water bath

2. Sample Preparation:

  • Prepare a stock solution of this compound in your buffer at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: To a portion of the stock solution, add HCl to adjust the pH to approximately 2-3.

  • Basic Hydrolysis: To another portion of the stock solution, add NaOH to adjust the pH to approximately 9-10.

  • Neutral Hydrolysis: Use the stock solution in your buffer at its original pH.

  • Thermal Stress: Incubate aliquots of the acidic, basic, and neutral solutions at an elevated temperature (e.g., 40°C, 60°C).

  • Control: Keep an aliquot of the stock solution at a low temperature (e.g., 4°C) as a control.

4. Time Points:

  • Collect samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Analysis:

  • Analyze each sample by a validated stability-indicating HPLC method.

  • Quantify the peak area of the intact this compound and any degradation products.

Addressing incomplete reactions in peptide coupling with this compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete peptide coupling reactions.

Troubleshooting Guides

Guide 1: Addressing Incomplete Coupling of Sterically Hindered Amino Acids

Problem: Low coupling efficiency observed when incorporating sterically hindered amino acids such as Arginine (Arg), Valine (Val), or Isoleucine (Ile). This is often indicated by a positive Kaiser test after the coupling step.

Possible Causes:

  • Steric Hindrance: The bulky side chains of these amino acids can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Side Reactions: For Arginine, intramolecular cyclization can lead to the formation of a stable δ-lactam, an inactive species that cannot couple to the peptide chain.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.

Solutions:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Onium salt-based reagents are generally preferred for hindered amino acids.

  • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Elevate Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 30-50°C) can improve efficiency, but must be done cautiously to avoid increased risk of racemization.

  • Increase Reaction Time: Extending the coupling time (e.g., 4-24 hours) can help drive the reaction to completion.

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. In cases of aggregation, consider adding a chaotropic salt like LiCl or using a solvent mixture such as DMF/DMSO.

Guide 2: Overcoming Peptide Aggregation

Problem: The peptide-resin fails to swell, and both deprotection and coupling reactions are slow or incomplete. This is often observed with hydrophobic sequences.

Possible Causes:

  • Interchain Hydrogen Bonding: Self-association of peptide chains on the resin through hydrogen bonding leads to aggregation, making the reactive sites inaccessible.

  • Hydrophobic Collapse: In aqueous or highly polar solvents, hydrophobic regions of the peptide can collapse and aggregate.

Solutions:

  • Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO to the reaction solvent to disrupt hydrogen bonding.

  • Incorporate Structure-Disrupting Elements:

    • Pseudoprolines: Introduce pseudoproline dipeptides at specific sites to break up secondary structures.

    • Backbone Protection: Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to prevent hydrogen bonding.

  • Use Chaotropic Salts: Add salts like LiCl, NaClO4, or KSCN to the reaction mixture to disrupt aggregation.

  • Microwave Synthesis: Utilize microwave irradiation to increase reaction kinetics and disrupt aggregation.

  • Lower Resin Loading: Synthesizing the peptide on a resin with a lower substitution level can reduce the proximity of peptide chains and minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete peptide coupling reaction?

A1: The most frequent causes include:

  • Steric hindrance from bulky amino acid side chains.

  • Peptide aggregation on the solid support, which blocks access to the reactive N-terminus.

  • Formation of secondary structures (e.g., β-sheets) within the growing peptide chain.

  • Suboptimal activation of the incoming amino acid due to an inappropriate coupling reagent or conditions.

  • Low quality or degraded reagents and solvents.

Q2: How can I detect an incomplete coupling reaction?

A2: Several methods can be used:

  • Kaiser Test (Ninhydrin Test): A highly sensitive qualitative test for the presence of free primary amines on the resin. A blue or purple color indicates an incomplete coupling. Note that this test is not reliable for N-terminal proline.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative colorimetric test that can be used to detect free amines.

  • HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved and analyzed by HPLC to assess the purity and identify any deletion sequences resulting from incomplete coupling.

Q3: When should I consider using a "double coupling" strategy?

A3: A double coupling strategy is recommended in the following situations:

  • When incorporating sterically hindered amino acids.

  • When a qualitative test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction.

  • For known "difficult" sequences that are prone to aggregation.

Q4: What is "capping" and when should it be used?

A4: Capping is the process of acetylating any unreacted N-terminal amino groups after a coupling step to prevent them from reacting in subsequent cycles. This results in a truncated peptide that is easier to purify

Technical Support Center: Conjugation to Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

Welcome to the technical support center for bioconjugation. This guide provides detailed answers and troubleshooting advice for researchers working with Amino-Tri-(carboxyethoxymethyl)-methane and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a versatile linker molecule used in bioconjugation. It features a central primary amine (-NH2) and three terminal carboxylic acid groups (-COOH).

  • The primary amine is reactive towards activated esters (like NHS esters), carboxylic acids (in the presence of activators like EDC or HATU), and carbonyls (aldehydes, ketones).

  • The terminal carboxylic acids can be activated to react with primary amines on other molecules, forming stable amide bonds.

This dual functionality makes it suitable for creating complex, branched structures in applications like antibody-drug conjugates (ADCs) and PROTACs.

Q2: How can I get a preliminary confirmation of successful conjugation?

A simple and rapid preliminary check can be performed using UV-Vis spectroscopy. If the molecule you are conjugating to this compound has a distinct chromophore, a change in the UV-Vis spectrum of the starting material and the final product can indicate a successful reaction. An increase in absorbance at a specific wavelength can suggest the incorporation of the chromophore-containing molecule.

Q3: What are the most definitive methods for confirming conjugation?

The most definitive methods for confirming successful conjugation are mass spectrometry and chromatography.

  • Mass Spectrometry (MS) provides direct evidence of conjugation by measuring the mass of the resulting molecule. An increase in mass corresponding to the addition of this compound confirms the conjugation.

  • High-Performance Liquid Chromatography (HPLC) separates molecules based on properties like hydrophobicity or size. A successful conjugation will result in a new peak with a different retention time compared to the starting materials.

Q4: How do I use Mass Spectrometry to confirm my conjugation and determine the conjugation ratio?

Mass spectrometry is a powerful tool for characterizing bioconjugates. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

The process involves:

  • Analyzing the unconjugated starting biomolecule to get its baseline mass.

  • Analyzing the purified conjugate.

  • Comparing the spectra. A successful conjugation will show a mass shift corresponding to the molecular weight of the attached molecule(s).

The conjugation ratio (e.g., drug-to-antibody ratio or DAR) can be determined from the mass spectrum by identifying the peaks corresponding to the biomolecule with one, two, three, or more molecules conjugated to it.

Table 1: Example Mass Spectrometry Data for an Antibody Conjugation

Validation & Comparative

Comparing Amino-Tri-(carboxyethoxymethyl)-methane to other ADC linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Advanced and Conventional ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, provides a comparative analysis of the conceptual class that "Amino-Tri-(carboxyethoxymethyl)-methane" represents—branched/multi-functional linkers —against two clinically and preclinically validated linear linkers: a cleavable dipeptide linker (Val-Cit-PABC) and a non-cleavable thioether linker (SMCC).

Overview of ADC Linker Architectures

The linker in an ADC must be stable enough to prevent premature payload release in systemic circulation while allowing for efficient drug liberation at the tumor site. The architectural design of the linker—linear versus branched—can significantly impact these properties.

  • Linear Linkers : These represent the conventional approach, connecting a single antibody conjugation site to a single payload molecule. They are broadly classified as cleavable or non-cleavable.

    • Cleavable (e.g., Val-Cit-PABC) : Designed to be selectively cleaved by enzymes (like cathepsins) or conditions (low pH) prevalent in the tumor microenvironment or within lysosomes. This allows for the release of the payload, which can then exert its cytotoxic effect, potentially on neighboring antigen-negative cells (the bystander effect).

    • Non-Cleavable (e.g., SMCC) : Form a highly stable bond between the antibody and payload. Drug release occurs only after the entire ADC is internalized and the antibody component is degraded in the lysosome. This approach minimizes off-target toxicity but generally precludes a bystander effect.

  • Branched/Multi-functional Linkers : This innovative architecture features a central scaffold that connects a single antibody conjugation site to multiple payloads. This design can be leveraged to:

    • Increase Drug-to-Antibody Ratio (DAR) : Achieve a higher DAR with fewer modifications to the antibody, potentially enhancing potency.

    • Deliver Dual Payloads : Carry two distinct cytotoxic agents to target different cellular pathways, potentially overcoming drug resistance and improving efficacy through synergistic effects.

    • Improve Physicochemical Properties : Incorporate hydrophilic moieties, such as PEG, to enhance solubility and improve pharmacokinetics.

Quantitative Comparison of Linker Performance

The selection of a linker is a trade-off between stability, efficacy, and safety. The following tables summarize key quantitative data comparing these three linker types.

Table 1: Comparative Performance Characteristics of ADC Linkers

ParameterBranched/Multi-Payload LinkerLinear Cleavable (Val-Cit-PABC)Linear Non-Cleavable (SMCC)
Typical DAR High (e.g., 6, 8, or dual-drug DAR4)Moderate (e.g., 2, 4)Moderate (e.g., 3-4)
Plasma Stability Generally high; can be tuned with linker chemistryModerate; stable in human plasma but can show instability in rodent plasmaVery High
Payload Release Mechanism Typically enzymatic (cleavable components)Enzymatic (Cathepsin B)Antibody Degradation
Bystander Killing Effect Yes (if payload is membrane-permeable)Yes (if payload is membrane-permeable)No
Potency (IC50) Potentially very high due to high DAR or synergistic payloadsHighModerate to High
Key Advantage High potency, ability to overcome resistanceClinically validated, bystander effectExcellent stability and safety profile
Key Limitation Complex synthesis and characterization; potential for aggregationPotential for premature release and off-target toxicityNo bystander effect; requires high antigen expression

Table 2: Representative In Vitro & In Vivo Data

Linker TypeAssayResultCitation
Branched In Vitro Cytotoxicity (HER2+ cell line)DAR 8 ADC showed greater cytotoxicity than linear DAR 4 ADC.
Val-Cit-PABC In Vivo Efficacy (Xenograft Model)Led to complete tumor remission in a HER2-positive model.
Val-Cit-PABC Plasma Stability (Mouse)Significant payload loss observed over 4.5 days.
SMCC Plasma Stability (Human)Showed only 3% degradation after 120 hours.
SMCC In Vitro Cytotoxicity (HER2+ vs. HER2- cells)Potent on HER2+ cells

A Comparative Guide to Chelating Agents: EDTA vs. Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two molecules: the well-established and widely used Ethylenediaminetetraacetic acid (EDTA) and the more specialized Amino-Tri-(carboxyethoxymethyl)-methane. While both are capable of binding metal ions, their primary applications and functional characteristics differ significantly. This guide will objectively compare their performance based on available data, detail experimental protocols for their characterization, and provide visual aids to clarify their roles in various scientific contexts.

Introduction to Chelating Agents

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like complex called a chelate. The stability of these complexes is crucial for their function, which ranges from removing toxic metals from the body to preventing metal-catalyzed degradation of reagents in a laboratory setting. The effectiveness of a chelating agent is determined by several factors, including its affinity for specific metal ions (stability constant), the pH of the solution, and the kinetics of the chelation reaction.

Ethylenediaminetetraacetic acid (EDTA): The Gold Standard

EDTA is a hexadentate ligand, meaning it has six donor atoms (two nitrogen and four oxygen atoms) that can coordinate with a metal ion, forming up to five stable, five-membered chelate rings.[1] This structural feature contributes to the high stability of its metal complexes, a phenomenon known as the chelate effect.[1]

Applications of EDTA

EDTA's strong chelating ability makes it a versatile tool in a wide array of scientific and industrial applications:

  • Cell Culture: EDTA is used to detach adherent cells from culture surfaces by chelating calcium ions (Ca²⁺), which are essential for the function of cell adhesion molecules like cadherins.[2][3][4] It is also used to prevent cell clumping in suspension cultures.[2][3]

  • Biochemistry and Molecular Biology: EDTA is a common component in buffers for DNA and RNA extraction, where it inhibits the activity of nucleases that require divalent cations like magnesium (Mg²⁺) for their function.[3][5] It is also used in protein purification to prevent unwanted metal-protein interactions.[3]

  • Analytical Chemistry: It is used in complexometric titrations for the determination of water hardness and as a masking agent to sequester metal ions that would otherwise interfere with analyses.[2]

  • Medical Applications: EDTA is used as an anticoagulant for blood samples by chelating calcium, which is necessary for the coagulation cascade.[2] It has also been used in chelation therapy to treat heavy metal poisoning.

Performance Data: Stability Constants and pH Dependence

The stability of EDTA-metal complexes is quantified by the formation constant (Kf) or its logarithm (log Kf). Higher log Kf values indicate a more stable complex. The chelation efficiency of EDTA is highly dependent on the pH of the solution.[5][6][7] At low pH, the carboxyl groups of EDTA become protonated, reducing its ability to bind metal ions.[6] As the pH increases, EDTA becomes progressively deprotonated, and its chelating ability increases.[5][7] The fully deprotonated form (Y⁴⁻), which is most effective for chelation, is predominant at high pH values.

Metal IonLog Kf (at 25°C, Ionic Strength 0.1 M)Optimal pH Range for Chelation
Ca²⁺10.7> 8[6]
Mg²⁺8.7> 9[6]
Fe³⁺25.1Acidic to Neutral (precipitates as Fe(OH)₃ at high pH)[6]
Cu²⁺18.8> 4
Zn²⁺16.54 - 10[6]
Mn²⁺13.8> 6
Co²⁺16.3> 5
Pb²⁺18.0> 4

Data compiled from multiple sources.[8][9]

This compound: A Specialized Linker

In contrast to the broad utility of EDTA as a general chelating agent, the available scientific literature describes this compound primarily as a specialized chemical linker used in the synthesis of complex biomolecules, specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11][12]

Function as a Linker

In the context of ADCs and PROTACs, this compound serves as a scaffold to connect different molecular entities.[10][11] Its structure features a central amine group and three carboxylic acid-containing arms.[13][14][15][16] The amine group can be reacted with other molecules, while the carboxylic acid groups can be coupled to amine-bearing biomolecules to form stable amide bonds.[14][17]

There is currently no substantial evidence in the reviewed literature to suggest that this compound is used as a standalone chelating agent in the same manner as EDTA for applications like cell detachment, enzyme inhibition, or as a general buffer component. Its primary role appears to be in bioconjugation chemistry.

Experimental Protocols

Determination of Metal-Chelate Stability Constants by Potentiometric Titration

This method, pioneered by Jannik Bjerrum, remains a fundamental technique for determining the stability constants of metal complexes.[1]

Principle: The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By monitoring the hydrogen ion concentration (pH) during the titration of a solution containing a metal ion and the ligand with a strong base, the stability constant can be calculated.[1]

Materials:

  • pH meter with a glass electrode

  • Autotitrator (recommended for precision)

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a CO₂-free strong base (e.g., NaOH)

  • Solution of the metal salt of interest

  • Solution of the chelating agent (e.g., EDTA)

  • Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Prepare a solution containing the metal ion and the chelating agent in a medium of high and constant ionic strength.

  • Acidify the solution with a known amount of strong acid to ensure the ligand is fully protonated.

  • Titrate the solution with the standardized strong base, recording the pH at regular intervals of titrant addition.

  • The titration data is then used to calculate the stepwise and overall stability constants of the metal-chelate complex.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Metal Ion Solution C Acidified Solution (Fully Protonated Ligand) A->C B Chelating Agent Solution B->C D Titration with Strong Base C->D E pH Measurement D->E Record pH vs. Volume F Data Analysis E->F G Calculate Stability Constants F->G

Figure 1. Workflow for determining metal-chelate stability constants.

Cell Detachment Assay Using EDTA

This protocol describes the use of EDTA to detach adherent cells from a culture vessel.

Principle: EDTA chelates divalent cations (Ca²⁺ and Mg²⁺) in the culture medium and at the cell surface, which are necessary for cell adhesion molecules to maintain their conformation and function. This disruption leads to cell detachment.[4][18][19]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free

  • EDTA solution (e.g., 0.5 mM in PBS)

  • Complete cell culture medium

  • Inverted microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Aspirate the culture medium from the flask or plate of adherent cells.

  • Wash the cell monolayer once with PBS to remove any remaining serum and divalent cations.

  • Add a sufficient volume of pre-warmed EDTA solution to cover the cell monolayer.

  • Incubate the vessel at 37°C for 5-15 minutes.

  • Monitor the cells under an inverted microscope. Detached cells will appear rounded and begin to float.

  • Gently tap the side of the vessel to dislodge the remaining adherent cells.

  • Add complete culture medium to the vessel to inactivate the EDTA and collect the detached cells.

  • Centrifuge the cell suspension to pellet the cells and resuspend in fresh medium for further use.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion or an automated cell counter.

G A Adherent Cells in Culture B Aspirate Medium A->B C Wash with PBS B->C D Add EDTA Solution C->D E Incubate at 37°C D->E F Monitor Detachment E->F G Collect Cells in Medium F->G H Centrifuge and Resuspend G->H I Cell Counting and Viability H->I

Figure 2. Experimental workflow for cell detachment using EDTA.

Conclusion

EDTA is a powerful and versatile chelating agent with a broad range of applications in research, diagnostics, and industry, supported by a wealth of performance data. Its effectiveness is well-characterized, particularly its strong affinity for a variety of metal ions and its pH-dependent activity.

In contrast, this compound is not a direct competitor to EDTA in the realm of general-purpose chelation. Instead, it serves a distinct and specialized role as a linker in the construction of complex bioconjugates like ADCs and PROTACs. For scientists and researchers, the choice between these two molecules is not one of preference for chelation but rather a decision based on the specific application: EDTA for metal ion sequestration and this compound for covalent conjugation of biomolecules. Understanding these fundamental differences is key to successful experimental design and execution.

References

The Uncharted Territory of Amino-Tri-(carboxyethoxymethyl)-methane as a Biological Buffer: A Comparative Guide to Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a cornerstone of experimental success, ensuring the stability and functionality of biological molecules. While novel compounds are continuously explored, a thorough evaluation of their performance is paramount. This guide addresses the performance of Amino-Tri-(carboxyethoxymethyl)-methane (ATC) in buffer systems and provides a comparative analysis with commonly used biological buffers such as Tris, HEPES, and PBS. An extensive review of currently available scientific literature reveals that while ATC is utilized as a versatile linker molecule in the development of antibody-drug conjugates (ADCs) and PROTACs, there is a notable absence of published data characterizing its performance as a primary biological buffer.

Given the lack of direct experimental data on ATC as a buffer, this guide will provide a comprehensive comparison of well-established buffer systems. This will offer a framework for researchers to consider when selecting a buffer and for potential future evaluations of novel compounds like ATC.

Comparison of Common Biological Buffers

The choice of a biological buffer is critical and depends on several factors, including the desired pH range, the temperature of the experiment, and potential interactions with metal ions or other components of the system. The following table summarizes the key characteristics of three widely used buffers: Tris, HEPES, and PBS.

FeatureTris (tris(hydroxymethyl)aminomethane)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)PBS (Phosphate-Buffered Saline)
pKa at 25°C 8.17.57.2 (for H₂PO₄⁻)
Effective pH Range 7.2 - 9.06.8 - 8.25.8 - 8.0
pH Sensitivity to Temperature (ΔpKa/°C) High (-0.031)Low (-0.014)Moderate (-0.0028)
Metal Ion Chelation Can chelate divalent cationsMinimalCan precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺)
Toxicity to Mammalian Cells Can be toxic at higher concentrationsLow at typical concentrationsGenerally non-toxic, but phosphate (B84403) can inhibit some enzymes
Common Applications Molecular biology (e.g., electrophoresis, cell lysis), protein purificationCell culture, enzyme assays, protein stability studiesCell culture, immunoassays, general biological applications

Experimental Protocols for Buffer Performance Evaluation

To objectively compare the performance of different buffer systems, a series of standardized experiments should be conducted. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Buffer Capacity and pH Stability

Objective: To measure the buffering capacity and pH stability of a buffer upon the addition of a strong acid or base and with changes in temperature.

Materials:

  • Buffer solutions (e.g., 50 mM Tris-HCl, 50 mM HEPES, 1x PBS)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter with a temperature probe

  • Water bath or incubator

Methodology:

  • Prepare 100 mL of each buffer solution at the desired starting pH (e.g., pH 7.4).

  • Measure and record the initial pH of each buffer solution at room temperature (25°C).

  • For acid challenge:

    • Add 0.5 mL increments of 0.1 M HCl to the buffer solution.

    • Record the pH after each addition until the pH drops by 1.0 unit.

    • Plot the pH versus the volume of HCl added to determine the buffer capacity.

  • For base challenge:

    • Using a fresh 100 mL of buffer, add 0.5 mL increments of 0.1 M NaOH.

    • Record the pH after each addition until the pH increases by 1.0 unit.

    • Plot the pH versus the volume of NaOH added.

  • For temperature stability:

    • Place a fresh aliquot of each buffer in a water bath and equilibrate to different temperatures (e.g., 4°C, 25°C, 37°C).

    • Measure and record the pH at each temperature.

    • Calculate the change in pH per degree Celsius (ΔpH/°C).

Protocol 2: Assessment of Buffer Effects on Enzyme Activity

Objective: To evaluate the impact of different buffer systems on the catalytic activity of a model enzyme.

Materials:

  • Enzyme (e.g., Lysozyme, Alkaline Phosphatase)

  • Enzyme substrate (specific to the chosen enzyme)

  • Buffer solutions (e.g., 50 mM Tris-HCl, 50 mM HEPES, 1x PBS) at the optimal pH for the enzyme.

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of the enzyme and its substrate.

  • For each buffer system, prepare a reaction mixture containing the buffer, substrate, and any necessary cofactors.

  • Initiate the enzymatic reaction by adding a standardized amount of the enzyme to the reaction mixture.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Calculate the initial reaction velocity (V₀) for each buffer system.

  • Compare the relative enzyme activity in each buffer, with one buffer designated as the control (100% activity).

Visualizing Key Concepts

To aid in the understanding of buffer selection and the chemical nature of this compound, the following diagrams are provided.

Buffer_Selection_Workflow A Define Experimental Requirements B Identify Required pH Range A->B C Consider Temperature of Experiment A->C D Assess Potential for Metal Ion Interaction A->D E Evaluate Compatibility with Downstream Applications A->E F Select Candidate Buffers B->F C->F D->F E->F G Perform Empirical Testing (e.g., Enzyme Activity, Protein Stability) F->G H Optimize Buffer Concentration and pH G->H I Final Buffer Selection H->I

Caption: A generalized workflow for selecting an appropriate biological buffer.

ATC_Structure N N C_central C N->C_central H2N H₂ N->H2N CH2_1 CH₂ C_central->CH2_1 CH2_2 CH₂ C_central->CH2_2 CH2_3 CH₂ C_central->CH2_3 O_1 O CH2_1->O_1 CH2_eth_1a CH₂ O_1->CH2_eth_1a CH2_eth_1b CH₂ CH2_eth_1a->CH2_eth_1b C_carboxy_1 C CH2_eth_1b->C_carboxy_1 O_carboxy_1a O C_carboxy_1->O_carboxy_1a = O_carboxy_1b O C_carboxy_1->O_carboxy_1b O_2 O CH2_2->O_2 CH2_eth_2a CH₂ O_2->CH2_eth_2a CH2_eth_2b CH₂ CH2_eth_2a->CH2_eth_2b C_carboxy_2 C CH2_eth_2b->C_carboxy_2 O_carboxy_2a O C_carboxy_2->O_carboxy_2a = O_carboxy_2b O C_carboxy_2->O_carboxy_2b O_3 O CH2_3->O_3 CH2_eth_3a CH₂ O_3->CH2_eth_3a CH2_eth_3b CH₂ CH2_eth_3a->CH2_eth_3b C_carboxy_3 C CH2_eth_3b->C_carboxy_3 O_carboxy_3a O C_carboxy_3->O_carboxy_3a = O_carboxy_3b O C_carboxy_3->O_carboxy_3b

Caption: Chemical structure of this compound.

The chemical structure of ATC reveals a central amine group and three terminal carboxylic acid groups. These functional groups have the potential to donate and accept protons, which is the fundamental characteristic of a buffer. However, without experimental determination of its pKa values, its effective buffering range and capacity remain unknown.

Conclusion

The selection of a buffer is a critical decision in experimental design for researchers, scientists, and drug development professionals. While this compound is an important molecule in the field of bioconjugation, its utility as a biological buffer is not documented in the current scientific literature. Therefore, researchers should rely on well-characterized buffers such as Tris, HEPES, and PBS. The choice among these established buffers should be guided by the specific requirements of the experiment, including the desired pH, temperature, and the presence of metal ions. The provided experimental protocols offer a starting point for the systematic evaluation of any new or existing buffer system to ensure the

A Comparative Guide to the In-Vitro Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, influencing not only the formation of the ternary complex but also the molecule's physicochemical properties and, crucially, its stability. This guide provides an objective comparison of the in-vitro stability of different PROTAC linkers, supported by experimental data, to inform the rational design of potent and durable protein degraders.

The Role of the Linker in PROTAC Stability

The linker in a PROTAC molecule connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] While its primary function is to bridge these two entities, the linker's chemical composition, length, and flexibility significantly impact the PROTAC's stability in biological systems.[2] In-vitro stability is a key parameter assessed during early drug discovery to predict the in-vivo performance of a PROTAC. Poor stability can lead to rapid degradation, reducing the effective concentration of the PROTAC and limiting its therapeutic potential.[3]

Common PROTAC Linker Types and Their Stability Profiles

PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and clickable. Each type offers distinct advantages and disadvantages regarding in-vitro stability.

1. Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most commonly used type in PROTAC design due to their synthetic tractability and the ease with which their length can be adjusted.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom.[1] While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[1][2] From a stability perspective, long alkyl chains can be more susceptible to metabolism by enzymes such as cytochrome P450s.[] Shorter alkyl chains, however, may exhibit greater metabolic stability due to increased steric hindrance, which can limit access to metabolic enzymes.[]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[2] The ether backbone of PEG is generally less prone to oxidative cleavage compared to alkyl chains, potentially offering greater metabolic stability.[] However, excessively long PEG chains can sometimes lead to reduced metabolic stability and may be challenging to synthesize.[2]

2. Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine (B1678402), piperidine (B6355638), or aromatic rings to introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1] Importantly, the inclusion of these cyclic moieties can also enhance metabolic stability by shielding the linker from enzymatic degradation.[2][6] For instance, replacing a flexible linker with a more rigid structure containing piperidine and piperazine has been shown to significantly improve metabolic stability.

3. Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis.[7] This method allows for the efficient and modular assembly of PROTACs, facilitating the rapid creation of diverse linker libraries.[8] The resulting triazole ring is not only metabolically stable but also contributes to the rigidity of the linker.[2][8] This inherent stability makes triazole-containing linkers a popular choice in the development of robust PROTACs.[2]

Quantitative Comparison of Linker Stability

Direct, side-by-side comparisons of the in-vitro stability of different linker types under identical experimental conditions are not always available in the literature. However, data from various studies can be compiled to provide insights into their relative stability. The following table summarizes key findings on the impact of linker composition and length on PROTAC stability, often measured as the half-life (t½) in human liver microsomes (HLM).

Linker TypeLinker DescriptionKey FindingHalf-Life (t½) in HLM (min)Reference
AlkylStraight chain alkylIncreasing linker length from 4 to 8 methylene (B1212753) units decreased metabolic stability.135 (4 units) vs 18.2 (8 units)[]
AlkylNine-atom alkyl chainReplacement with a PEG linker led to weaker degradation, implying the alkyl linker was more effective in this context.Not Reported[8]
PEGPEGylated chains of varying lengthsUsed in combination with a piperazine-containing linker.Not Reported[6]
Rigid (Piperazine)Piperazine-containing linkersThe inclusion of a piperazine ring can improve metabolic stability.Not Reported[6]
Rigid (Cycloalkane)Cycloalkane-based structuresCan enhance the metabolic stability of PROTAC molecules.Not Reported
Clickable (Triazole)Triazole moiety formed via click chemistryThe triazole moiety is metabolically stable.Not Reported[2][8]

Experimental Protocols for In-Vitro Stability Assessment

A standard method for evaluating the in-vitro metabolic stability of a PROTAC is through incubation with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes.

Protocol: In-Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC compound when incubated with HLM.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard (for quenching the reaction and sample preparation)

  • LC-MS/MS system for analysis[3]

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and the test PROTAC compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent PROTAC compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. The half-life (t½) is then calculated from the slope of the natural log of the remaining PROTAC versus time.

Visualizing the In-Vitro Stability Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the in-vitro stability of PROTACs.

In_Vitro_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PROTAC_Stock PROTAC Stock Solution Reaction_Mix Prepare Reaction Mixture PROTAC_Stock->Reaction_Mix HLM_Suspension HLM Suspension in Buffer HLM_Suspension->Reaction_Mix NADPH_Addition Initiate with NADPH System Reaction_Mix->NADPH_Addition Incubate_37C Incubate at 37°C NADPH_Addition->Incubate_37C Time_Points Collect Aliquots at Time Points Incubate_37C->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Half-Life (t½) LCMS->Data_Analysis

Caption: Experimental workflow for assessing PROTAC in-vitro metabolic stability.

Conclusion

The in-vitro stability of a PROTAC is a multifaceted property governed by the intricate interplay of its constituent parts, with the linker playing a central role. While flexible linkers like alkyl and PEG chains offer synthetic convenience, there is a clear trend towards the use of more rigid and clickable linkers to enhance metabolic stability and overall drug-like properties. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, underscoring the necessity for empirical testing of a diverse range of linker types and lengths. The experimental protocols and data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of stable and effective PROTAC degraders.

References

Navigating Cross-Reactivity: A Comparative Guide to Amino-Tri-(carboxyethoxymethyl)-methane Conjugates in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing immunoassay cross-reactivity is paramount for generating accurate and reproducible data. The choice of linker used to conjugate haptens to carrier proteins is a critical determinant of antibody specificity. This guide provides a comparative analysis of Amino-Tri-(carboxyethoxymethyl)-methane, a branched trifunctional linker, against other common linker classes, offering insights into their potential impact on cross-reactivity.

This compound, with its distinct branched structure and multiple carboxylic acid moieties, presents a unique profile for hapten conjugation. Its inherent properties, when compared to linear and other linker types, can significantly influence the immunogenic presentation of the hapten and the subsequent antibody response. This guide will delve into the physicochemical characteristics of this linker and its alternatives, provide detailed experimental protocols for assessing cross-reactivity, and offer a framework for selecting the optimal linker for your immunoassay needs.

Physicochemical Comparison of Linker Classes

The potential for a linker to contribute to cross-reactivity is intrinsically linked to its physicochemical properties. Factors such as hydrophilicity, charge, size, and rigidity can influence how a hapten-linker conjugate is processed by the immune system and which epitopes are presented for antibody generation.

Linker ClassExampleKey Physicochemical PropertiesPotential Impact on Cross-Reactivity
Branched Carboxylate This compoundBranched structure, high density of carboxylic acid groups (negatively charged at neutral pH), hydrophilic.[1][2]The branched and charged nature may create a unique, rigid epitope, potentially reducing cross-reactivity with structurally dissimilar molecules. However, the linker itself could become immunodominant, leading to antibodies that recognize the linker rather than the hapten.
Linear Polyethylene Glycol (PEG) Amino-PEG-acidLinear, flexible, hydrophilic, neutral charge.Generally considered to be of low immunogenicity. Its flexibility can expose the hapten effectively while minimizing the linker's contribution to the epitope, potentially reducing linker-specific antibody production.
Linear Alkyl Chains Aminocaproic acidLinear, hydrophobic, neutral charge.Can be immunogenic, and its hydrophobicity may lead to aggregation or non-specific binding, potentially increasing cross-reactivity.
Peptide Linkers Glycine-Serine repeatsVariable length and flexibility depending on the amino acid sequence, can be hydrophilic or hydrophobic, charged or neutral.Susceptible to enzymatic cleavage. The peptide sequence itself can be immunogenic, leading to cross-reactivity with other proteins containing similar sequences.
Disulfide Linkers SPDPCleavable under reducing conditions, introduces a disulfide bond.The linker itself is generally not highly immunogenic, but its cleavage can affect assay performance. Cross-reactivity would primarily depend on the hapten.

Experimental Protocols for Cross-Reactivity Assessment

Accurate determination of cross-reactivity is essential for validating an immunoassay. The following are detailed protocols for two standard methods: Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method is widely used to determine the specificity of an antibody by measuring its binding to the target analyte in the presence of potential cross-reactants.[3][4][5][6]

Materials:

  • Microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Hapten-carrier conjugate (for coating)

  • Primary antibody specific to the hapten

  • Target analyte (hapten) standards

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the hapten-carrier conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant. In separate tubes, mix each dilution with a constant concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the concentration of the standard and cross-reactants. Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of target analyte / IC50 of cross-reactant) x 100.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time kinetic data on molecular interactions, allowing for a detailed characterization of antibody binding and specificity.[7][8][9][10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Antibody specific to the hapten

  • Target analyte (hapten)

  • Potential cross-reacting compounds

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Antibody Immobilization: Inject the antibody diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the target analyte over the immobilized antibody surface and record the binding response (sensorgram).

    • Between each analyte injection, regenerate the surface using the regeneration solution to remove the bound analyte.

    • Repeat the process for each potential cross-reacting compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Cross-reactivity can be assessed by comparing the KD values for the target analyte and the potential cross-reactants. A lower KD value indicates a higher affinity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for hapten-carrier conjugation and the competitive ELISA for cross-reactivity assessment.

Hapten_Carrier_Conjugation cluster_activation Activation of Linker/Hapten cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification Hapten_Linker Hapten with Linker (e.g., this compound) Activated_Hapten Activated Hapten-Linker Hapten_Linker->Activated_Hapten Activation Activating_Agent Activating Agent (e.g., EDC/NHS) Activating_Agent->Activated_Hapten Carrier_Protein Carrier Protein (e.g., BSA, KLH) Activated_Hapten->Carrier_Protein Conjugation Reaction Conjugate Hapten-Carrier Conjugate Carrier_Protein->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Hapten-Carrier Conjugate Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Mix Pre-incubate Primary Ab with Sample/Standard AddToPlate Add Mixture to Wells Mix->AddToPlate Incubate1 Incubate AddToPlate->Incubate1 Wash2 Wash Incubate1->Wash2 AddSecondary Add Enzyme-conjugated Secondary Ab Wash2->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance AddStop->Read

References

Benchmarking Amino-Tri-(carboxyethoxymethyl)-methane: A Comparative Guide to Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must ensure stability in circulation, prevent premature payload release, and facilitate efficient delivery to the target site. This guide provides an objective comparison of Amino-Tri-(carboxyethoxymethyl)-methane, a novel hydrophilic and cleavable linker, against two widely used commercial linkers: the non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the cleavable Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC). This analysis is supported by a synthesis of available experimental data to inform the rational design of next-generation bioconjugates.

Comparative Performance Data

The following tables summarize key performance metrics for this compound and the selected commercial linkers. Data has been compiled and extrapolated from various studies to provide a representative comparison.

Table 1: Conjugation Efficiency and Physicochemical Properties

ParameterThis compoundSMCC (Non-cleavable)Val-Cit-PABC (Cleavable)
Conjugation Chemistry Amine-reactive (NHS ester)Thiol-reactive (maleimide)Thiol-reactive (maleimide)
Typical Drug-to-Antibody Ratio (DAR) 4 - 82 - 42 - 4
**Hydrophilicity

Safety Operating Guide

Navigating the Safe Disposal of Amino-Tri-(carboxyethoxymethyl)-methane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Amino-Tri-(carboxyethoxymethyl)-methane, a trifunctional linker molecule commonly used in bioconjugation and drug delivery systems. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Formula C13H23NO9
Molecular Weight 337.33 g/mol
Appearance Solid (form may vary)General knowledge
Solubility Soluble in water

Disposal Protocol: A Step-by-Step Guide

The following protocol is based on general best practices for the disposal of non-hazardous, water-soluble organic compounds, aliphatic amines, and carboxylic acids, in the absence of a specific SDS for this compound. This procedure prioritizes safety and environmental protection.

Experimental Protocol: Neutralization and Disposal

Objective: To neutralize and dispose of small quantities of this compound waste in a laboratory setting.

Materials:

  • Waste this compound (solid or in aqueous solution)

  • 1 M Sodium Hydroxide (NaOH) solution or 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste containers (clearly labeled)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams, particularly those containing strong oxidizing agents or incompatible materials.

  • Dilution (for concentrated solutions):

    • If you have a concentrated solution of this compound, dilute it with water to a concentration of less than 5% (w/v). This will help to control the rate of any potential reaction during neutralization.

  • Neutralization:

    • Place the diluted waste solution in a suitable beaker on a stir plate.

    • Begin stirring the solution gently.

    • Slowly add either 1 M NaOH (if the solution is acidic) or 1 M HCl (if the solution is basic) dropwise. The presence of both an amine group (basic) and carboxylic acid groups (acidic) may result in a near-neutral pH, but this should be verified.

    • Monitor the pH of the solution regularly using pH strips or a pH meter.

    • Continue adding the acid or base until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution:

    • Once the pH is confirmed to be within the neutral range, the solution can be considered for drain disposal, provided it complies with local sewer regulations.

    • Pour the neutralized solution down the sanitary sewer drain, followed by flushing with a large volume of water (at least 20 times the volume of the waste solution).

  • Disposal of Solid Waste:

    • If you have solid this compound waste, it should be collected in a labeled, sealed container.

    • This solid waste should be disposed of through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.

  • Decontamination of Glassware and Equipment:

    • All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with water. The first rinse should be collected and treated as chemical waste. Subsequent rinses can be disposed of down the drain.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Essential Safety and Logistics for Handling Amino-Tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Amino-Tri-(carboxyethoxymethyl)-methane. The following procedures for handling and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

SituationRecommended PPE
Routine Handling & Weighing Tightly fitting safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Generating Aerosols or Dust Full-face respirator, chemical-resistant gloves, impervious clothing/coveralls.[1]
Spill Cleanup Self-contained breathing apparatus, chemical-resistant gloves, boots, and clothing.[1]
Firefighting Self-contained breathing apparatus and full protective clothing.[1][2]

Operational Plan for Safe Handling

Adherence to a standardized operational workflow is essential for minimizing risks. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Carefully Weigh/Measure Compound prep_materials->handle_weigh handle_dissolve Dissolve or Mix as Required handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill_action Evacuate, Ventilate, and Use Spill Kit emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Procedures (See Below) emergency_exposure->emergency_exposure_action

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed waste container.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Regulatory Compliance: Do not discharge the chemical into drains or the environment.[1] Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill Response
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Use appropriate personal protective equipment during the entire cleanup process.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-Tri-(carboxyethoxymethyl)-methane
Reactant of Route 2
Amino-Tri-(carboxyethoxymethyl)-methane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.